N-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include fluorinating agents, catalysts, and solvents that facilitate the formation of the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule .
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound’s properties could be explored for developing new pharmaceuticals or therapeutic agents.
Industry: It may have applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism by which N-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby influencing cellular pathways and processes. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridine derivatives and benzyl-substituted carboxamides. Examples include:
- N-(2,4-difluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- (3-chloro-2-fluorobenzyl)(3,4-difluorophenyl)sulfane
Uniqueness
N-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific arrangement of fluorine atoms and the combination of functional groups. This unique structure can result in distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O2/c20-15-6-2-1-4-12(15)11-24-9-3-5-14(19(24)26)18(25)23-13-7-8-16(21)17(22)10-13/h1-10H,11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKCXLVMEDWQON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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